molecular formula C7H14O3 B6226862 2-methyl-2-propoxypropanoic acid CAS No. 17860-02-5

2-methyl-2-propoxypropanoic acid

Cat. No.: B6226862
CAS No.: 17860-02-5
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-propoxypropanoic acid is a branched carboxylic acid derivative characterized by a propoxy (-OCH₂CH₂CH₃) group and two methyl (-CH₃) groups attached to the α-carbon of the carboxylic acid moiety. Its molecular formula is C₇H₁₄O₃, with a calculated molecular weight of 146.18 g/mol. The propoxy group enhances lipophilicity compared to shorter-chain alkoxy substituents (e.g., methoxy), which may influence solubility, reactivity, and biological activity .

Properties

CAS No.

17860-02-5

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-propoxypropanoic acid typically involves the esterification of 2-methylpropanoic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The ester is then hydrolyzed to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-propoxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-2-propoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and chemical properties of 2-methyl-2-propoxypropanoic acid and structurally related compounds, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Hazards/Classification Key Applications/Notes
This compound C₇H₁₄O₃ 146.18 (calculated) Not reported Not classified (assumed) Potential synthetic intermediate
2-Methoxy-2-methylpropanoic acid C₅H₁₀O₃ 118.13 Not reported No hazard data Simpler alkoxy analog; research use
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 Solid (white) No acute toxicity data Aromatic substitution increases complexity
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) C₁₀H₁₁ClO₃ 214.64 Crystalline powder Health hazard 3 (toxic) Herbicide; regulated workplace controls
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 Not reported Acute toxicity (Category 4) Heterocyclic derivative; R&D use
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid C₁₀H₁₉NO₅ 233.26 Not reported Toxicological data incomplete Carbamate functionality; biomedical research

Key Differences and Implications

Aromatic vs. Aliphatic: 2-(2-Methoxyphenyl)-2-methylpropanoic acid incorporates a phenyl ring, enhancing aromatic interactions and likely increasing metabolic stability compared to purely aliphatic analogs.

2-(Thiophen-2-yl)propanoic acid is classified for acute toxicity (Category 4), highlighting the impact of sulfur-containing heterocycles on hazard profiles.

Functional Group Diversity: The carbamate group in 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid introduces nitrogen and urethane linkages, which are absent in the target compound but critical for enzymatic interactions in drug design.

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